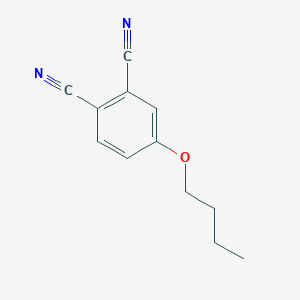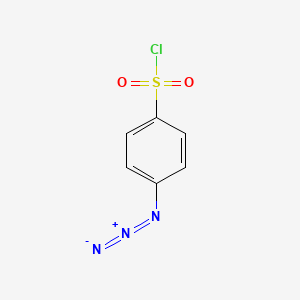
1-Bromo-4-(phenylmethoxy)-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(phenylmethoxy)-naphthalene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom attached to the naphthalene ring, which is further substituted with a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(phenylmethoxy)-naphthalene can be synthesized through several methods. One common approach involves the bromination of 4-(phenylmethoxy)-naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(phenylmethoxy)-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(phenylmethoxy)-naphthalene using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, sodium azide in dimethylformamide.
Oxidation Reactions: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed:
Substitution Reactions: Products include 4-(phenylmethoxy)-naphthalene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 4-(phenylmethoxy)-naphthaldehyde and 4-(phenylmethoxy)-naphthoic acid.
Reduction Reactions: The primary product is 4-(phenylmethoxy)-naphthalene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(phenylmethoxy)-naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(phenylmethoxy)-naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and phenylmethoxy group play crucial roles in determining the compound’s reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the phenylmethoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(phenylmethoxy)-naphthalene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: This compound lacks the naphthalene ring and has different reactivity and applications.
4-Bromo-1-naphthol: This compound has a hydroxyl group instead of a phenylmethoxy group, leading to different chemical properties and uses.
1-Bromo-4-ethynylbenzene: This compound contains an ethynyl group, which imparts unique reactivity compared to the phenylmethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and phenylmethoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-bromo-4-phenylmethoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORTGQVODJZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327505 |
Source


|
| Record name | NSC662266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138865-41-5 |
Source


|
| Record name | NSC662266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
